4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol typically involves the reaction of 4-bromophenol with 3,4-dimethoxybenzylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Scientific Research Applications
4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
4-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}phenol can be compared with similar compounds such as:
4-Bromo-2-{[(3,4-dimethoxyphenyl)ethyl]amino}methylphenol: This compound has a similar structure but with an ethyl group instead of a methoxy group, leading to different chemical and biological properties.
2-Bromo-4-methylphenol: This compound lacks the amino and methoxy groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2-[(3,4-dimethoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3/c1-19-14-6-4-12(8-15(14)20-2)17-9-10-7-11(16)3-5-13(10)18/h3-8,17-18H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETDVZRSZFQAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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